molecular formula C19H19ClFN3O3S2 B2955242 4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851803-01-5

4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2955242
CAS RN: 851803-01-5
M. Wt: 455.95
InChI Key: BCGJKAQVQUHUBJ-UHFFFAOYSA-N
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Description

The compound “4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, a thioether linkage, an imidazole ring, a carbonyl group, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with potential for multiple points of reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imidazole ring is a common motif in many biologically active compounds and is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

One study introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating these compounds' suitability for photodynamic therapy (PDT) in cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these phthalocyanines make them potential Type II photosensitizers for cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes has shown significant effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes, characterized by different sulfonamide derivatives, demonstrate the importance of the sulfonamide group in interacting with DNA, leading to potential applications in cancer therapy (González-Álvarez et al., 2013).

Selective Discrimination of Thiophenols

A study developed a reaction-based fluorescent probe using benzenesulfonamide for the selective detection of thiophenols over aliphatic thiols. This design showcases the utility of sulfonamide derivatives in environmental and biological sciences for sensitive and selective detection applications (Wang et al., 2012).

Inhibitors for Carbonic Anhydrases

Sulfonamides have been studied extensively as inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes. Research on these compounds, including their synthesis, bioactivity, and potential as carbonic anhydrase inhibitors, highlights their significance in developing therapeutics for conditions like glaucoma, epilepsy, and cancer (Gul et al., 2016).

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given its complex structure and the presence of an imidazole ring, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3S2/c1-23(2)29(26,27)14-8-6-13(7-9-14)18(25)24-11-10-22-19(24)28-12-15-16(20)4-3-5-17(15)21/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGJKAQVQUHUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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